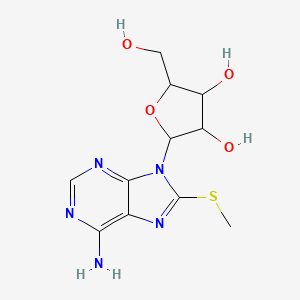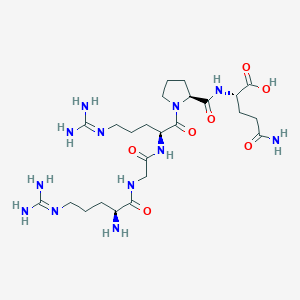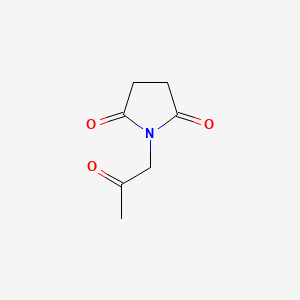
1,3,5-Trivinylbenzol
Descripción general
Descripción
1,3,5-Trivinylbenzene is a chemical compound with the molecular formula C12H12 . It has an average mass of 156.224 Da and a monoisotopic mass of 156.093903 Da .
Molecular Structure Analysis
The molecular structure of 1,3,5-Trivinylbenzene consists of a benzene ring with a vinyl group attached to each of the 1,3,5-positions . The molecule contains a total of 24 bonds, including 12 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, and 1 six-membered ring .Aplicaciones Científicas De Investigación
Inclusion Complex Formation
- 1,3,5-Tris(4-nitrobenzoyl)benzene, a derivative of 1,3,5-trivinylbenzol, has been utilized to form crystalline inclusion complexes with CH2Cl2 and DMSO. These complexes are stabilized by C–H···O hydrogen bonding, demonstrating the potential of this compound derivatives in host-guest chemistry (Pigge et al., 2000).
Supramolecular Polymorphism
- 1,3,5-Tris(4-cyanobenzoyl)benzene, another derivative, exhibits concomitant polymorphism. It forms distinct isomeric solid-state networks, showcasing the ability of such compounds in creating versatile crystal structures through hydrogen bonding (Kumar et al., 2003).
Electrophosphorescent Materials
- Derivatives of this compound, such as 1,3,5-triazine derivatives, have been used in high-efficiency electrophosphorescent organic light-emitting diodes (OLEDs). These materials demonstrate high external electroluminescent quantum efficiency and energy conversion efficiency, making them valuable in the development of OLED technologies (Inomata et al., 2004).
N-Heterocyclic Carbene Ligands
- Triazolylidenes, derived from this compound, have emerged as potent N-heterocyclic carbene ligands for transition metals. Their synthetic accessibility and strong donating characteristics have major implications in catalysis, with applications in bond forming and redox reactions, as well as photophysical and biochemical domains (Donnelly et al., 2013).
Ion Selectivity Studies
- 1,3,5-Tris(thiazolyl) derivatives on benzene scaffolds have been investigated for their ion-selective properties. These compounds, closely related to this compound, have shown potential in the development of membrane electrodes for specific cation detection (Kim et al., 2007).
Antioxidant Activity of Derivatives
- Novel derivatives of this compound have been synthesized and analyzed for their in vitro antioxidant activities. These studies contribute to the understanding of the chemical properties and potential health-related applications of these compounds (Yüksek et al., 2015).
Ratiometric Estimation of Metal Ions
- 1,3,5-Substituted triethylbenzene derivatives, linked with benzimidazole, have been synthesized for the ratiometric and simultaneous estimation of Fe3+ and Cu2+ ions. This showcases the utility of this compound derivatives in developing sensors for metal ion detection (Lee et al., 2011).
Scaffolding in Supramolecular Chemistry
- 1,3,5-Triethylbenzenes, related to this compound, have been used as scaffolds in supramolecular chemistry to organize molecular-recognition elements. Their ability to preorganize binding elements of supramolecular hosts and improve target binding demonstrates the structural significance of this compound derivatives (Wang & Hof, 2012).
Cancer Research
- Nanostructured La(III) coordination polymers based on this compound derivatives have been synthesized for potential applications in cancer treatment, specifically in inducing apoptosis and reactive oxygen species accumulation in cancer cells (Tang et al., 2020).
Propiedades
IUPAC Name |
1,3,5-tris(ethenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-4-10-7-11(5-2)9-12(6-3)8-10/h4-9H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYENRPHLJLKTED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)C=C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436851 | |
| Record name | 1,3,5-trivinylbenzol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3048-52-0 | |
| Record name | 1,3,5-Triethenylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003048520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-trivinylbenzol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-TRIETHENYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ64QE66P2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![beta-D-Glucopyranosiduronic acid, 2-[(4-hydroxy-1-naphthalenyl)oxy]-1-[[(1-methylethyl)amino]methyl]ethyl](/img/structure/B3050938.png)









